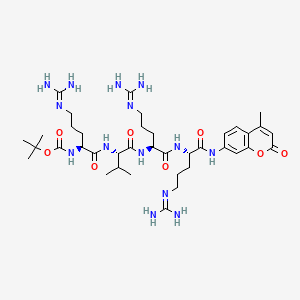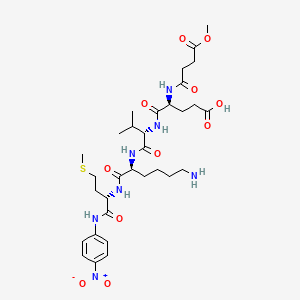
Dabrafenib-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ダブラフェニブ-d9は、ダブラフェニブの重水素化された形態であり、主にメラノーマ、非小細胞肺がん、および甲状腺がんの治療に使用されるキナーゼ阻害剤です。 この化合物は、さまざまながんにおいて一般的な変異であるBRAF V600E変異を阻害する能力で知られています .
科学的研究の応用
Dabrafenib-d9 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for mass spectrometry and other analytical techniques . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of Dabrafenib, providing insights into its metabolism and efficacy in treating various cancers .
作用機序
ダブラフェニブ-d9は、特にBRAF V600E変異を阻害することにより、BRAFキナーゼを阻害することによって効果を発揮します . この阻害は、細胞の増殖と生存に関与するMAPK経路を阻害します。 この経路を標的とすることで、ダブラフェニブ-d9は腫瘍の増殖と進行を効果的に抑制します .
類似の化合物との比較
ダブラフェニブ-d9は、重水素化された性質により、重水素化されていないダブラフェニブと比較して、安定性と代謝特性が向上しているため、ユニークです . 同様の化合物には、MAPK経路を標的とする別のキナーゼ阻害剤であるトラメチニブ、およびBRAF V600E変異を阻害するベムラフェニブなどがあります . ダブラフェニブ-d9の重水素化された形態は、薬物動態と副作用の低減に関して独自の利点を提供します .
生化学分析
Biochemical Properties
Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .
Temporal Effects in Laboratory Settings
Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .
Subcellular Localization
It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments
準備方法
ダブラフェニブ-d9の合成は、中間体の調製から始まり、いくつかの段階を伴います。 1つの方法には、塩基の存在下で化合物とホルムアミドを反応させて目的の生成物を得ることが含まれます . ダブラフェニブ-d9の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されており、高収率と高純度が保証されます .
化学反応の分析
ダブラフェニブ-d9は、酸化、還元、および置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、化合物の酸化代謝を促進するシトクロムP450酵素が含まれます . これらの反応から生成される主要な生成物には、ヒドロキシ-ダブラフェニブが含まれ、これが化合物の薬理作用に寄与しています .
科学研究への応用
ダブラフェニブ-d9は、特に化学、生物学、医学の分野において、科学研究で広く使用されています。 化学では、質量分析法やその他の分析手法の参照標準として役立ちます . 生物学および医学では、ダブラフェニブ-d9は、ダブラフェニブの薬物動態と薬力学を研究するために使用され、さまざまながんの治療における代謝と有効性に関する洞察を提供します .
類似化合物との比較
Dabrafenib-d9 is unique due to its deuterated nature, which provides enhanced stability and metabolic properties compared to non-deuterated Dabrafenib . Similar compounds include Trametinib, another kinase inhibitor that targets the MAPK pathway, and Vemurafenib, which also inhibits the BRAF V600E mutation . this compound’s deuterated form offers distinct advantages in terms of pharmacokinetics and reduced side effects .
特性
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGDJOXZAERB-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
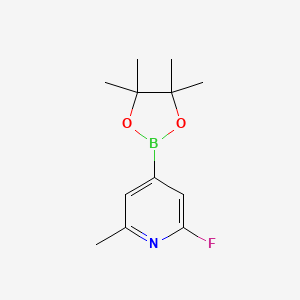
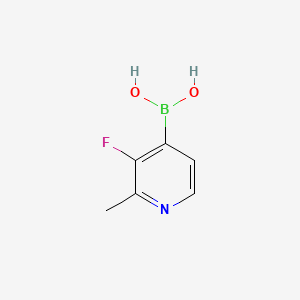

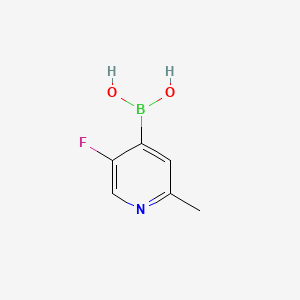
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)

